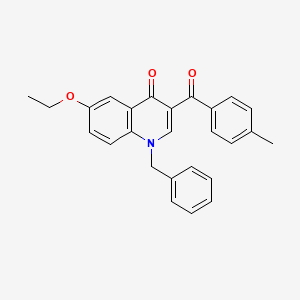

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

描述

1-Benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, a structural class renowned for diverse pharmacological activities, including antibacterial, anti-neurodegenerative, and anti-inflammatory effects . The compound features a benzyl group at the N1 position, an ethoxy substituent at C6, and a 4-methylbenzoyl moiety at C3 (Figure 1). Its synthesis likely follows methodologies analogous to other 3-acyl-1,4-dihydroquinolin-4-ones, involving β-keto amide intermediates derived from reactions between diketene/anilines or substituted acetyl acetates and anilines .

属性

IUPAC Name |

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-3-30-21-13-14-24-22(15-21)26(29)23(25(28)20-11-9-18(2)10-12-20)17-27(24)16-19-7-5-4-6-8-19/h4-15,17H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTAAGJJZSPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through multi-step organic synthesis. A typical synthetic route might involve:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized using the Skraup synthesis or Friedländer synthesis.

Introduction of the Benzyl Group: Benzylation of the quinoline core can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.

Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.

Acylation: The final step involves the acylation of the quinoline core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

化学反应分析

Types of Reactions

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various reduced quinoline derivatives.

科学研究应用

1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

Material Science:

作用机制

The mechanism of action of 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

相似化合物的比较

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Key Findings from Structural Comparisons

C3 Acyl Group Influence :

- The 4-methylbenzoyl group in the target compound is associated with enhanced bioactivity compared to 4-methoxybenzoyl analogs. demonstrates that 4-methylbenzoyl derivatives (e.g., B1–B6) exhibit IC₅₀ values of 6–8 μM against pathogens, whereas methoxy-substituted analogs (B7–B13) show reduced potency . This suggests that electron-donating methyl groups improve target binding or metabolic stability over methoxy substituents.

- Bulky aromatic groups at C3, such as naphthalene-1-carbonyl (Compound 80), further enhance activity, achieving IC₅₀ values comparable to 4-methylbenzoyl derivatives .

N1 Alkyl/Aryl Chain Effects: The benzyl group in the target compound may confer greater lipophilicity and membrane permeability compared to alkyl chains (e.g., butyl or pentyl in Compounds 93–94).

C6 Ethoxy Substitution: The ethoxy group at C6 is conserved in the target compound and its sulfonyl analog (), implying a role in solubility or steric hindrance modulation.

Sulfonyl vs. Acyl Groups :

- Replacing the 4-methylbenzoyl group with a sulfonyl moiety (e.g., 4-isopropylphenylsulfonyl in ) alters electronic and steric properties. Sulfonyl groups are stronger electron-withdrawing groups, which may reduce π-π stacking interactions critical for activity in acyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。